3-Iodo-5-isopropoxypyridine
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Overview
Description
3-Iodo-5-isopropoxypyridine is a chemical compound with the molecular formula C8H10INO It is a derivative of pyridine, where the iodine atom is attached to the third carbon and the isopropoxy group is attached to the fifth carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-isopropoxypyridine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 5-isopropoxypyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, under reflux conditions to ensure complete iodination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-isopropoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are often used in the presence of a base like potassium carbonate in an aqueous or alcoholic solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
3-Iodo-5-isopropoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Material Science: It is utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-Iodo-5-isopropoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and isopropoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary, but they often include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Iodopyridine: Similar in structure but lacks the isopropoxy group, making it less versatile in certain synthetic applications.
5-Iodopyridine: Another isomer with the iodine atom at a different position, leading to different reactivity and applications.
3-Bromo-5-isopropoxypyridine: A brominated analog that may exhibit different reactivity due to the presence of bromine instead of iodine.
Uniqueness
3-Iodo-5-isopropoxypyridine is unique due to the presence of both the iodine atom and the isopropoxy group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its analogs.
Properties
Molecular Formula |
C8H10INO |
---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
3-iodo-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H10INO/c1-6(2)11-8-3-7(9)4-10-5-8/h3-6H,1-2H3 |
InChI Key |
DEZUVVFCIZZFQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CN=C1)I |
Origin of Product |
United States |
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